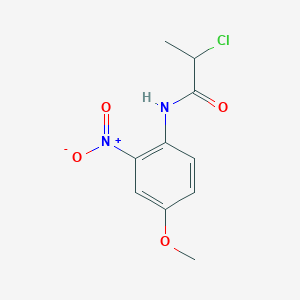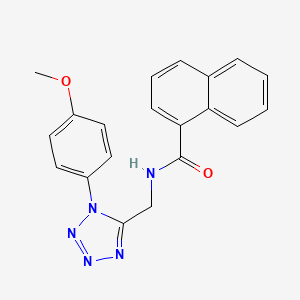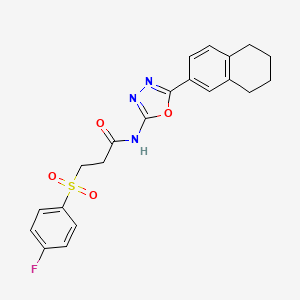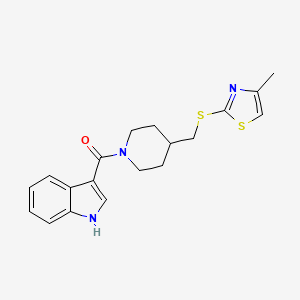
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide” is a chemical compound with the CAS Number: 505065-41-8 . It has a molecular weight of 258.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide” is 1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Research
One of the notable applications of this compound is in cancer research, where it has been identified as a potent inducer of apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it helps to eliminate cancer cells without affecting surrounding healthy tissue.
Tubulin Inhibition Assay
The compound has been utilized in tubulin inhibition assays . Tubulin is a protein that is essential for cell division, and its inhibition can prevent the growth of cancer cells. This application is particularly relevant in the development of new chemotherapeutic agents.
Cell Growth Inhibition
Another significant application is in cell growth inhibition assays . By measuring the GI50, the concentration at which the compound inhibits cell growth by 50%, researchers can determine the efficacy of the compound in slowing down or stopping the proliferation of cancer cells.
Caspase Activation Assay
Caspase activation assays are critical in understanding the compound’s role in apoptosis . Caspases are enzymes that play a vital role in the execution phase of cell apoptosis, and their activation is a hallmark of the apoptosis process.
Brain to Plasma AUC Determination
Determining the brain to plasma AUC (Area Under the Curve) is essential in pharmacokinetics to understand the compound’s ability to cross the blood-brain barrier . This information is crucial for developing treatments for central nervous system disorders.
Colchicine Binding Competition Assay
The compound has been used in colchicine binding competition assays to study its interaction with tubulin . Colchicine is a known tubulin-binding agent, and competition assays help in identifying potential drug candidates that can modulate tubulin dynamics.
Each of these applications contributes to the broader understanding and potential therapeutic uses of 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide in scientific research. The detailed experimental procedures and technical details for these applications can be found in the supporting information of the relevant research articles .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAMGVKIUDXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)
![3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2851800.png)
![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)
![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)


![2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride](/img/structure/B2851817.png)
